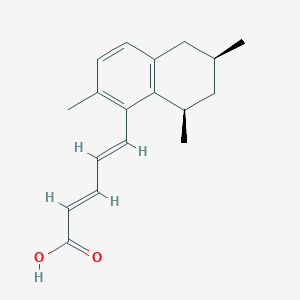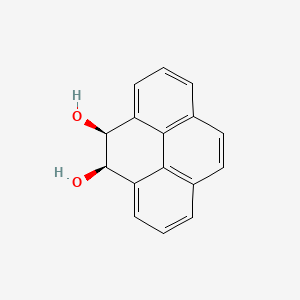
1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-: C16H13BrClN5 . It belongs to the family of organic compounds called amides, which contain both a carbonyl group (C=O) and an amino group (NH2). This compound is achiral, meaning it does not exhibit chirality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction between 2-bromo-4-methylacetanilide and 2,4-dimethylthiophenol in the presence of potassium carbonate . The resulting product undergoes several additional steps to yield 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-.
Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques such as refluxing , filtration , and purification using techniques like High-Performance Liquid Chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide .
- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride .
- Substitution: Halogenation reactions using bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- has several scientific research applications, including:
- Chemistry: Used in the synthesis of novel materials such as inorganic nanoparticles.
- Biology: Studied for its potential anti-cancer and anti-inflammatory activities due to its ability to inhibit certain enzymes.
- Medicine: Investigated for its role in inhibiting the activity of acetylcholinesterase, an enzyme involved in the development of Alzheimer’s disease.
- Industry: Utilized in the development of advanced materials for technology and electronics.
Wirkmechanismus
The mechanism by which 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- exerts its effects involves the inhibition of specific enzymes. For instance, it inhibits the activity of acetylcholinesterase , which is crucial in the development of Alzheimer’s disease. The molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to interact with the active site of the enzyme, preventing its normal function.
Vergleich Mit ähnlichen Verbindungen
- CT-32212
- CT-32228
Comparison: 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- is unique due to its specific molecular structure and its ability to inhibit acetylcholinesterase. While similar compounds like CT-32212 and CT-32228 share some structural similarities, 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-’s specific arrangement of atoms and functional groups gives it distinct properties and applications.
Eigenschaften
IUPAC Name |
2-N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5/c1-9-2-5-11(18)8-13(9)14-21-15(19)23-16(22-14)20-12-6-3-10(17)4-7-12/h2-8H,1H3,(H3,19,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPGPJBRKLLVNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521064-34-6 |
Source


|
| Record name | CT 32228 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0521064346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CT-32228 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TT4A4MBLR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R)-N-methyl-1-[4-(2-phenylpropan-2-yl)phenoxy]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B1240905.png)





![N-[3-Amino-4-(2-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-ethoxy)-phenyl]-methanesulfonamide](/img/structure/B1240918.png)





![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1240926.png)
